molecular formula C16H23ClN4O3 B15363644 tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B15363644
M. Wt: 354.8 g/mol
InChI Key: MEFNJVJFIIWTRO-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a pyrido[3,4-d]pyrimidine core, which is a bicyclic structure containing nitrogen atoms, and is modified with a tert-butyl ester group, a chlorine atom, and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is to start with a pyridine derivative, which undergoes a series of reactions including chlorination, morpholine addition, and esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the chlorine atom to a more oxidized state.

  • Reduction: : Reducing the pyridine ring or other functional groups.

  • Substitution: : Replacing the chlorine atom with other groups.

  • Esterification/Deprotection: : Modifying the tert-butyl ester group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) or amines.

  • Esterification/Deprotection: : Acids or bases for esterification, and trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

  • Oxidation: : Chlorine dioxide (ClO₂) or other oxidized chlorinated species.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Azides, amines, or other substituted pyridines.

  • Esterification/Deprotection: : Free carboxylic acids or other deprotected forms.

Scientific Research Applications

Tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: has several research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: can be compared to other similar compounds, such as:

  • Tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

  • Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

  • Tert-butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

These compounds share similar structural features but differ in the position and number of chlorine atoms, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C16H23ClN4O3

Molecular Weight

354.8 g/mol

IUPAC Name

tert-butyl 2-chloro-4-morpholin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(22)21-5-4-11-12(10-21)18-14(17)19-13(11)20-6-8-23-9-7-20/h4-10H2,1-3H3

InChI Key

MEFNJVJFIIWTRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCOCC3)Cl

Origin of Product

United States

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